An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',6'-Pipecoloxylidide, a key chemical intermediate and a significant metabolite of several local anesthetics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role in pharmacology. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a detailed experimental workflow for its synthesis is visualized using the DOT language.
Chemical Identity and Structure
2',6'-Pipecoloxylidide, also known by synonyms such as N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Desbutylbupivacaine, is an organic compound classified as an amino acid amide.[1] Its chemical structure consists of a piperidine (B6355638) ring bonded to a 2,6-dimethylphenyl group via an amide linkage.
The canonical SMILES representation of the molecule is CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide[2] |
| CAS Number | 15883-20-2[1][3] |
| Molecular Formula | C₁₄H₂₀N₂O[1][3] |
| Molecular Weight | 232.32 g/mol [1][3] |
| InChI Key | SILRCGDPZGQJOQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
2',6'-Pipecoloxylidide is typically a white to off-white solid.[3][4] A summary of its key physicochemical properties is provided in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 114-117 °C | [1][3] |
| Boiling Point | 392.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.087 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.85 ± 0.70 (Predicted) | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[3] Insoluble in water.[4] | [3][4] |
| Appearance | White to Off-White Solid | [3][4] |
Synthesis
A common synthetic route to 2',6'-Pipecoloxylidide involves the catalytic hydrogenation of N-(2,6-Dimethylphenyl)-2-picolinamide.[3] Another patented method describes the coupling of pipecolic acid hydrochloride and 2,6-dimethylaniline (B139824) using triphenylphosphine (B44618) (PPh₃) and hexachloroethane (B51795) (C₂Cl₆) as coupling reagents, which is reported to be suitable for industrial-scale production with high purity and yield.
General Experimental Protocol for Synthesis via Hydrogenation
The following is a general procedure for the synthesis of 2',6'-Pipecoloxylidide from N-(2,6-Dimethylphenyl)-2-picolinamide:
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Reaction Setup: To a stainless steel reaction flask equipped with a mechanical stirrer, add N-(2,6-Dimethylphenyl)-2-picolinamide, methanol, acetic acid, and Raney nickel as the catalyst.[3]
-
Inerting: Purge the reaction vessel with an inert gas, such as argon, for approximately 5 minutes to displace air.[3]
-
Hydrogenation: Seal the reaction flask and charge it with hydrogen gas to a pressure of 18 kg/cm ² (260 psi).[3]
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature and pressure for 28-30 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[3]
-
Work-up:
-
After the reaction is complete, cool the mixture and carefully filter it to remove the Raney nickel catalyst.[3]
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.[3]
-
Dissolve the crude product in toluene (B28343) and transfer it to a separatory funnel.[3]
-
Wash the organic layer with water and then with an aqueous solution of sodium hydroxide (B78521) to neutralize any remaining acid.[3]
-
Separate the organic layer, and extract the aqueous layer with additional portions of toluene.[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]
-
-
Purification: Recrystallize the resulting crude solid from a suitable solvent, such as toluene, to yield the purified 2',6'-Pipecoloxylidide.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2',6'-Pipecoloxylidide via hydrogenation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 2',6'-Pipecoloxylidide.
¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 1H), 7.00 (m, 3H), 3.32 (dd, J=3.2, 9.7Hz, 1H), 3.0 (m, 1H), 2.68 (m, 1H), 2.14 (s, 6H), 1.98 (m, 1H), 1.93 (s, 1H), 1.77 (m, 1H), 1.59-1.50 (m, 2H), 1.47-1.37 (m, 2H) ppm.[3]
¹³C NMR (75 MHz, CDCl₃): δ 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1 ppm.[3]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 2',6'-Pipecoloxylidide in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).
-
Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 300 MHz or higher for ¹H). Standard pulse programs are typically used. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2',6'-Pipecoloxylidide, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of 2',6'-Pipecoloxylidide in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the molecular weight of the compound, along with other fragment ions that can be used to confirm the structure.
Pharmacological Significance
2',6'-Pipecoloxylidide is of significant interest in pharmacology primarily due to its relationship with local anesthetics.
Metabolite of Local Anesthetics
2',6'-Pipecoloxylidide is a major metabolite of the widely used local anesthetic Bupivacaine.[1][3] It is also a metabolite of Levobupivacaine and Ropivacaine (B1680718). The formation of 2',6'-Pipecoloxylidide from these parent drugs primarily occurs through N-dealkylation, a metabolic process often mediated by cytochrome P450 enzymes in the liver. Understanding the pharmacokinetic profile of this metabolite is crucial for assessing the overall safety and efficacy of the parent anesthetic drugs.
Intermediate in Drug Synthesis
As a chemical intermediate, 2',6'-Pipecoloxylidide is a critical building block in the synthesis of other local anesthetics.[2] For instance, it serves as a precursor in the production of Ropivacaine.[5]
Biological Activity
While primarily known as a metabolite and intermediate, some sources suggest that 2',6'-Pipecoloxylidide itself may possess local anesthetic properties by blocking nerve impulses.[4] However, its potency and clinical utility in this regard are less characterized compared to its parent compounds.
Conclusion
2',6'-Pipecoloxylidide is a well-characterized compound with significant relevance in the fields of medicinal chemistry and pharmacology. Its role as a key metabolite of several important local anesthetics and as a versatile synthetic intermediate underscores the importance of a thorough understanding of its chemical and physical properties. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of related pharmaceutical compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Population pharmacokinetic analysis of ropivacaine and its metabolite 2',6'-pipecoloxylidide from pooled data in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of total and unbound ropivacaine and its metabolite 2',6'-pipecoloxylidide after popliteal sciatic nerve block in chronic kidney disease patients not receiving haemodialysis: A population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
